2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine
Description
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two thiadiazole groups
Properties
CAS No. |
650636-33-2 |
|---|---|
Molecular Formula |
C13H13N5S6 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-methylsulfanyl-5-[[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H13N5S6/c1-19-10-15-17-12(23-10)21-6-8-4-3-5-9(14-8)7-22-13-18-16-11(20-2)24-13/h3-5H,6-7H2,1-2H3 |
InChI Key |
MMGJKSBDVMFLEH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)SCC2=NC(=CC=C2)CSC3=NN=C(S3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The presence of the methylsulfanyl group enhances the compound's effectiveness against various bacterial strains.
- Case Study : In a study assessing the antibacterial efficacy of this compound against multidrug-resistant strains, it was found to have Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics like linezolid. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| MRSA | 8 | Linezolid (16) |
| E. coli | 4 | Ciprofloxacin (8) |
Anticancer Potential
The compound's anticancer properties have been explored through various in vitro studies. Compounds with similar structural features have shown cytotoxicity against several cancer cell lines.
- Case Study : A comparative study evaluated the cytotoxic effects of this compound on A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
Material Science Applications
The unique structure of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine makes it suitable for various material science applications, including:
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
- Sensors : Its chemical properties allow it to be used in the development of sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is primarily related to its ability to interact with metal ions and biological targets. The thiadiazole groups can coordinate with metal ions, forming stable complexes that can exhibit catalytic or biological activity. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds also feature a pyridine ring substituted with heterocyclic groups and are used as ligands in coordination chemistry.
2,6-Bis(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)pyridine: Similar in structure but with tetrazole groups instead of thiadiazole groups.
Uniqueness
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is unique due to the presence of thiadiazole groups, which impart distinct chemical and biological properties. The sulfur atoms in the thiadiazole rings can participate in various chemical reactions, making the compound versatile for different applications.
Biological Activity
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound characterized by a pyridine ring and multiple thiadiazole moieties. Its structural features suggest potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is , with a molecular weight of 448.6 g/mol. The compound contains multiple sulfur and nitrogen atoms, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H8N6O2S6 |
| Molecular Weight | 448.6 g/mol |
| CAS Registry Number | 98618-45-2 |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structural motifs achieved MIC values as low as 0.78 μg/mL against C. difficile and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 6h | S. aureus | 0.78 |
| Compound 6c | C. difficile | 0.78 |
| Compound 6i | E. coli | 3.125 |
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored. In a study focusing on hepatitis B virus (HBV), compounds similar to the target molecule exhibited IC50 values in the low micromolar range with low cytotoxicity . This suggests that modifications to the thiadiazole structure can enhance antiviral efficacy.
The biological activity of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial replication and metabolism.
- Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell death.
- Binding Affinity : The heterocyclic nature of thiadiazoles allows for effective binding to biological targets such as proteins or nucleic acids.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Thiadiazole Derivatives : This research evaluated various thiadiazole derivatives for their antimicrobial properties using a minimum inhibitory concentration (MIC) protocol. The findings revealed that many derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antiviral Screening : Another study tested a series of thiadiazole-based compounds for their antiviral activity against HBV using HepG2 cells. The results indicated promising inhibitory effects with selectivity indices suggesting minimal cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
